tert-Butyl (5-bromo-4-methylpyridin-3-yl)carbamate
Description
tert-Butyl (5-bromo-4-methylpyridin-3-yl)carbamate: is an organic compound with the molecular formula C11H15BrN2O2 and a molecular weight of 287.15 g/mol . It is a derivative of pyridine, featuring a bromine atom at the 5-position and a tert-butyl carbamate group at the 3-position. This compound is often used as an intermediate in organic synthesis and has applications in various fields of scientific research.
Properties
Molecular Formula |
C11H15BrN2O2 |
|---|---|
Molecular Weight |
287.15 g/mol |
IUPAC Name |
tert-butyl N-(5-bromo-4-methylpyridin-3-yl)carbamate |
InChI |
InChI=1S/C11H15BrN2O2/c1-7-8(12)5-13-6-9(7)14-10(15)16-11(2,3)4/h5-6H,1-4H3,(H,14,15) |
InChI Key |
SQLOHJSQVMWLGF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NC=C1NC(=O)OC(C)(C)C)Br |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-Butyl (5-bromo-4-methylpyridin-3-yl)carbamate typically involves the following steps:
Starting Material: The synthesis begins with 5-bromo-4-methylpyridine.
Reaction with tert-Butyl Carbamate: The 5-bromo-4-methylpyridine is reacted with tert-butyl carbamate in the presence of a suitable base, such as sodium hydride or potassium carbonate, to form the desired product.
Reaction Conditions: The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Chemical Reactions Analysis
tert-Butyl (5-bromo-4-methylpyridin-3-yl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents used.
Common Reagents and Conditions: Typical reagents include sodium hydride, potassium carbonate, and various organic solvents like DMF and THF.
Major Products: The major products formed depend on the specific reactions and reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
Protein Kinase Inhibitors
One of the primary applications of tert-Butyl (5-bromo-4-methylpyridin-3-yl)carbamate is in the synthesis of protein kinase inhibitors. These inhibitors are crucial for the treatment of various cancers and other diseases characterized by dysregulated kinase activity. The compound serves as an important intermediate in the synthesis of more complex inhibitors, particularly those targeting cyclin-dependent kinases (CDKs) .
Synthesis of Bioactive Compounds
The compound is also utilized in the synthesis of bioactive molecules that exhibit anti-inflammatory and neuroprotective properties. For instance, derivatives of pyridine-based carbamates have shown potential in modulating pathways involved in neurodegenerative diseases by inhibiting amyloid-beta aggregation . This suggests that compounds like this compound could play a role in developing treatments for Alzheimer's disease.
Synthetic Methodologies
Stereoselective Synthesis
The compound is notable for its involvement in stereoselective synthetic routes that enhance the efficiency and yield of target compounds. The development of new synthetic methodologies that incorporate this compound can lead to fewer side products and improved scalability for commercial production . This aspect is particularly important for pharmaceutical applications where purity and yield are critical.
In Vitro and In Vivo Evaluations
Research indicates that compounds derived from this compound exhibit moderate protective effects against cellular stress induced by amyloid-beta peptide . In vitro studies have demonstrated its ability to reduce oxidative stress markers, which are implicated in neurodegenerative processes. Further investigations into its efficacy in vivo are essential to establish its therapeutic potential.
Case Studies
Mechanism of Action
The mechanism of action of tert-Butyl (5-bromo-4-methylpyridin-3-yl)carbamate involves its interaction with specific molecular targets. The bromine atom and the tert-butyl carbamate group play crucial roles in its reactivity and binding affinity . The compound can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
tert-Butyl (5-bromo-4-methylpyridin-3-yl)carbamate can be compared with other similar compounds, such as:
tert-Butyl (5-bromopyridin-3-yl)carbamate: This compound lacks the methyl group at the 4-position, which can affect its reactivity and applications.
tert-Butyl (5-bromo-3-methoxypyridin-2-yl)methylcarbamate: This compound has a methoxy group at the 3-position, which can influence its chemical properties and biological activity.
tert-Butyl (5-bromo-3-hydroxypyridin-2-yl)carbamate:
These comparisons highlight the unique features of this compound, such as its specific substitution pattern and functional groups, which contribute to its distinct chemical and biological properties.
Biological Activity
tert-Butyl (5-bromo-4-methylpyridin-3-yl)carbamate is a chemical compound known for its potential biological activities, particularly as a protein kinase inhibitor . This compound's structure, featuring a brominated pyridine ring and a carbamate functional group, contributes to its unique pharmacological properties. The following sections will detail its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHBrNO, with a molecular weight of approximately 287.15 g/mol. The presence of the bromine atom at the 5-position and a methyl group at the 4-position of the pyridine ring enhances its chemical reactivity and biological activity.
The primary mechanism through which this compound exerts its biological effects is by inhibiting specific protein kinases involved in cellular signaling pathways. Protein kinases are critical for regulating various cellular processes, including growth, differentiation, and metabolism. By inhibiting these enzymes, the compound can disrupt aberrant signaling pathways often implicated in cancer progression.
Key Mechanisms:
- Inhibition of Protein Kinases : The compound selectively binds to and inhibits specific kinases, potentially leading to reduced cell proliferation in cancer cells.
- Modulation of Signaling Pathways : By interfering with kinase activity, it may alter downstream signaling pathways that are crucial for tumor growth and survival.
Biological Activity
Research has highlighted several areas where this compound exhibits notable biological activity:
-
Anticancer Activity :
- The compound has been studied for its potential to inhibit tumor growth in various cancer models. For instance, it demonstrated effective inhibition of specific cancer cell lines through its action on protein kinases involved in cell cycle regulation.
- A case study indicated that treatment with this compound resulted in significant tumor reduction in xenograft mouse models .
-
Antimicrobial Properties :
- Preliminary studies suggest that it may possess antimicrobial activity, although further research is needed to establish its efficacy against specific pathogens.
- Inhibition Studies :
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | CAS Number | Similarity Score | Unique Features |
|---|---|---|---|
| tert-Butyl (4-bromopyridin-2-yl)carbamate | 207799-10-8 | 0.86 | Bromine at 4-position; different biological activity |
| tert-Butyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate | 226085-17-2 | 0.82 | Contains a pyrrolo structure; distinct pharmacology |
| tert-Butyl (5-bromo-3-hydroxypyridin-2-yl)carbamate | 1207175-73-2 | 0.82 | Hydroxy group introduces different reactivity |
This table illustrates how variations in structure can lead to differences in biological activity and therapeutic potential.
Case Studies
Several case studies have documented the effects of this compound on cancer cells:
- Xenograft Studies : In one study involving H1975 and PC9 cell lines implanted in mice, administration of the compound led to significant tumor size reduction without noticeable toxicity, indicating its potential as a therapeutic agent .
- In Vitro Studies : In vitro assays demonstrated that treatment with this compound resulted in decreased viability of various cancer cell lines, with IC50 values indicating potent inhibitory effects on cell proliferation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
